N-(2-cyanoethyl)-N-[(oxolan-3-yl)methyl]prop-2-enamide
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Overview
Description
N-(2-cyanoethyl)-N-[(oxolan-3-yl)methyl]prop-2-enamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a cyano group, an oxolane ring, and a prop-2-enamide moiety. Such compounds are often of interest in various fields of chemistry and biology due to their unique structural features and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanoethyl)-N-[(oxolan-3-yl)methyl]prop-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of 2-cyanoethylamine with an appropriate oxolane derivative under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale batch reactions using optimized conditions to maximize yield and purity. The process would likely include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanoethyl)-N-[(oxolan-3-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism by which N-(2-cyanoethyl)-N-[(oxolan-3-yl)methyl]prop-2-enamide exerts its effects depends on its interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may modulate biological pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyanoethyl)-N-methylprop-2-enamide
- N-(2-cyanoethyl)-N-(oxolan-2-yl)methylprop-2-enamide
- N-(2-cyanoethyl)-N-[(tetrahydrofuran-3-yl)methyl]prop-2-enamide
Uniqueness
N-(2-cyanoethyl)-N-[(oxolan-3-yl)methyl]prop-2-enamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness can make it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-(2-cyanoethyl)-N-(oxolan-3-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-11(14)13(6-3-5-12)8-10-4-7-15-9-10/h2,10H,1,3-4,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCMKXYJYVGXDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CCC#N)CC1CCOC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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